N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine

Physicochemical profiling Chromatographic method development Solid-phase extraction

This Boc-protected piperazine is the critical intermediate for meclizine synthesis where the N1-Boc group enforces exclusive N4-monoalkylation. Substitution with the free amine (CAS 5321-48-2) or regioisomers leads to the USP-listed N,N'-bis(3-methylbenzyl)piperazine impurity and failed ANDA/DMF specifications. The 3-methyl substitution is pharmacophorically required; ortho/para variants alter reductive amination regioselectivity. Supplied with ≥98% certified purity for batch-to-batch consistency and impurity traceability to reference standards.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
CAS No. 203047-32-9
Cat. No. B142772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine
CAS203047-32-9
Synonyms4-[(3-Methylphenyl)methyl]-1-piperazinecarboxylic Acid-d8 1,1-Dimethylethyl Ester; 
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C17H26N2O2/c1-14-6-5-7-15(12-14)13-18-8-10-19(11-9-18)16(20)21-17(2,3)4/h5-7,12H,8-11,13H2,1-4H3
InChIKeyWMBMUICSIFOYRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine (CAS 203047-32-9): Procurement-Grade Profile for a Protected Piperazine Intermediate


N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine (CAS 203047-32-9), systematically named tert-butyl 4-[(3-methylphenyl)methyl]piperazine-1-carboxylate, is a Boc-protected benzylpiperazine derivative with molecular formula C₁₇H₂₆N₂O₂ and a molecular weight of 290.4 g/mol . This compound serves as a key protected intermediate in the synthesis of the antihistamine drug meclizine and its analogs . The tert-butoxycarbonyl (Boc) group at the piperazine N1 position enables orthogonal protection strategies during multi-step synthesis, while the 3-methylbenzyl substituent at N4 provides the specific arylalkyl architecture required for downstream pharmacophore construction [1].

Why N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine Cannot Be Replaced by Generic Piperazine Analogs in Regulated Synthesis


Substituting N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine with a deprotected analog (e.g., 1-(3-methylbenzyl)piperazine, CAS 5321-48-2) or a regioisomer (e.g., the 2-methyl or 4-methyl benzyl variant) undermines the orthogonal protection strategy essential in multi-step pharmaceutical synthesis. The Boc group confers a logP shift of approximately 1.25 units (2.92 vs. 1.67) and nearly doubles the topological polar surface area (32.78 vs. 15.3 Ų) relative to the free amine , fundamentally altering both chromatographic behavior and solubility profile during intermediate isolation [1]. Furthermore, the 3-methyl substitution pattern is structurally specified in the meclizine pharmacophore; even minor positional changes (ortho- or para-methyl) lead to different steric and electronic properties that affect downstream reductive amination regioselectivity and impurity profiles [2]. Generic substitution therefore introduces risks of off-target byproducts, failed specification compliance, and regulatory rejection in ANDA/DMF filings where impurity traceability to known reference standards is mandated [3].

Quantitative Differentiation Evidence: N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine vs. Closest Analogs


LogP and Polar Surface Area Differentiation vs. Deprotected Free Amine

N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine exhibits a calculated logP of 2.92 and a topological polar surface area (TPSA) of 32.78 Ų [1]. In contrast, its direct deprotected analog 1-(3-methylbenzyl)piperazine (CAS 5321-48-2) has a logP of 1.67 and a TPSA of 15.3 Ų . The Boc group therefore increases logP by approximately 1.25 units (75% increase in calculated logP) and more than doubles the TPSA (114% increase).

Physicochemical profiling Chromatographic method development Solid-phase extraction

Cholinesterase Inhibitory Activity of the 3-Methylbenzylpiperazine Scaffold

The 3-methylbenzylpiperazine pharmacophore, which constitutes the core scaffold of the target compound after Boc deprotection, has demonstrated dual cholinesterase inhibitory activity. The hybrid molecule ALA-1-(3-methylbenzyl)piperazine (compound 15) inhibited butyrylcholinesterase (BuChE) with an IC₅₀ of 2.3 ± 0.7 μM and acetylcholinesterase (AChE) with an IC₅₀ of 30.31 ± 0.64 μM [1]. The parent 1-(3-methylbenzyl)piperazine alone showed no cholinesterase inhibition, indicating that the 3-methylbenzylpiperazine moiety requires appropriate N4 functionalization for activity – precisely the synthetic handle that the Boc protecting group enables.

Cholinesterase inhibition Alzheimer's disease research Neuropharmacology

Orthogonal Protecting Group Strategy: Boc vs. Free Amine in Multi-Step Synthesis

N-Boc-piperazine derivatives can be prepared in 80% yield via solvent-free N-Boc protection catalyzed by iodine , and subsequent N-alkylation with substituted benzyl bromides proceeds in 60–70% yield under standard conditions [1]. In contrast, direct alkylation of unprotected piperazine with 3-methylbenzyl chloride yields the bis-alkylated impurity N,N'-bis(3-methylbenzyl)piperazine as a difficult-to-remove byproduct, which is a known meclizine-related impurity (USP) . The Boc protection strategy completely eliminates this bis-alkylation pathway by temporarily blocking one nitrogen.

Protecting group chemistry Multi-step organic synthesis Chemoselectivity

Regioisomeric Methyl Position: Meta vs. Ortho and Para Substitution Effects on Physicochemical Properties

The 3-methylbenzyl (meta) substitution pattern in the target compound provides distinct physicochemical properties compared to its 2-methyl (ortho) and 4-methyl (para) regioisomers. The 2-methyl isomer (CAS 5321-47-1) has a density of 0.998 g/mL and refractive index of 1.543 , while the 3-methyl analog (CAS 5321-48-2, the deprotected core) has a density of 1.001 g/mL and refractive index of 1.5400 . The 4-methyl isomer (CAS 23173-57-1) is a known metabolite of meclizine with distinct metabolic fate . These regioisomeric differences in density, refractive index, and biological recognition underscore the necessity of specifying the exact 3-methyl substitution for synthetic and analytical consistency.

Regioisomer profiling Physicochemical characterization Structure-property relationships

Validated Application Scenarios for N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine (CAS 203047-32-9) in Research and Industrial Procurement


GMP Intermediate Procurement for Meclizine Hydrochloride API Manufacturing

N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine is specified as a protected intermediate in meclizine synthesis pathways . Its Boc protection ensures exclusive mono-alkylation at the N4 position, preventing the formation of the N,N'-bis(3-methylbenzyl)piperazine impurity (USP-listed) that would otherwise require costly chromatographic removal . Procurement of this specific CAS-grade intermediate, with vendor-certified purity of ≥98% as supplied by Toronto Research Chemicals and Coompo Research Chemicals , supports batch-to-batch consistency in API manufacturing and facilitates ANDA/DMF impurity profiling documentation.

Medicinal Chemistry SAR Programs Targeting Cholinesterase and CNS Receptors

The 3-methylbenzylpiperazine scaffold, accessed via Boc deprotection of the target compound, has demonstrated validated biological activity. ALA-1-(3-methylbenzyl)piperazine hybrids show BuChE IC₅₀ of 2.3 μM and AChE IC₅₀ of 30.31 μM . The Boc-protected form serves as the stable storage and handling precursor for SAR libraries, allowing chemoselective N4-derivatization with diverse carboxylic acids, sulfonyl chlorides, or alkyl halides without competing N1 reactivity. The 3-methyl substitution pattern is specifically required for meclizine-class H₁-receptor antagonist pharmacophores .

Analytical Reference Standard for Impurity Profiling in Meclizine Formulations

As a characterized meclizine intermediate, N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine serves as a process-related impurity reference marker in stability-indicating HPLC methods for meclizine hydrochloride formulations . Its distinct logP (2.92) ensures adequate chromatographic resolution from the API (meclizine, logP ~6.5) and from the deprotected impurity 1-(3-methylbenzyl)piperazine (logP 1.67) under standard reversed-phase conditions. The availability of the deuterated analog (N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine-d8, CAS 1329485-57-5) further enables quantitative LC-MS/MS method development [1].

Building Block Procurement for Piperazine-Focused Compound Libraries

The compound is cataloged as a 'Building Block' in multiple reputable supplier databases , with specifications including exact mass of 290.199428076 Da and XLogP3 of 2.8 . Its physicochemical profile (molecular weight 290.4, TPSA 32.78 Ų) positions it within favorable drug-like property space for fragment-based screening libraries after Boc deprotection. The solid powder presentation (98% purity) [1] enables accurate weighing and dissolution in chloroform, dichloromethane, or DMSO for high-throughput synthesis platforms.

Quote Request

Request a Quote for N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.